3-(Benzyloxy)-4-(cyclopropylmethoxy)benzaldehyde
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Overview
Description
3-(Benzyloxy)-4-(cyclopropylmethoxy)benzaldehyde is an organic compound with the molecular formula C17H18O3 It is a benzaldehyde derivative, characterized by the presence of benzyloxy and cyclopropylmethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-(cyclopropylmethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, benzyl alcohol, and cyclopropylmethanol.
Formation of Benzyloxy Group: Benzyl alcohol is reacted with benzaldehyde in the presence of an acid catalyst to form benzyloxybenzaldehyde.
Introduction of Cyclopropylmethoxy Group: The benzyloxybenzaldehyde is then reacted with cyclopropylmethanol under basic conditions to introduce the cyclopropylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-(cyclopropylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and cyclopropylmethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 3-(Benzyloxy)-4-(cyclopropylmethoxy)benzoic acid.
Reduction: 3-(Benzyloxy)-4-(cyclopropylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-4-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-(cyclopropylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and cyclopropylmethoxy groups may also contribute to its overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)benzaldehyde: Similar structure but lacks the benzyloxy group.
4-(Benzyloxy)benzaldehyde: Similar structure but lacks the cyclopropylmethoxy group.
3,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of benzyloxy and cyclopropylmethoxy groups.
Uniqueness
3-(Benzyloxy)-4-(cyclopropylmethoxy)benzaldehyde is unique due to the presence of both benzyloxy and cyclopropylmethoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide enhanced selectivity and potency in various applications compared to similar compounds.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-11-16-8-9-17(20-13-15-6-7-15)18(10-16)21-12-14-4-2-1-3-5-14/h1-5,8-11,15H,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVMIRQFSUFXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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